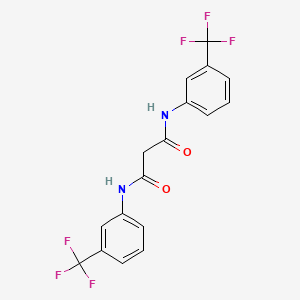

N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide

Description

BenchChem offers high-quality N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F6N2O2/c18-16(19,20)10-3-1-5-12(7-10)24-14(26)9-15(27)25-13-6-2-4-11(8-13)17(21,22)23/h1-8H,9H2,(H,24,26)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYOBKOGKORFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333045 | |

| Record name | N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-21-1 | |

| Record name | N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide (CAS 402-21-1): Properties, Synthesis, and Research Applications

Abstract: This technical guide provides a comprehensive overview of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide, a fluorinated aromatic compound of interest in chemical synthesis and drug discovery. The document details the molecule's fundamental physicochemical properties, including its precise molecular weight. A validated, step-by-step synthetic protocol is presented, grounded in established chemical principles. Furthermore, this guide explores the potential applications of this scaffold in medicinal chemistry, contextualized by the known roles of its constituent functional groups. Finally, a rigorous analytical workflow for structural verification and purity assessment is outlined to ensure experimental reliability for researchers, scientists, and drug development professionals.

Physicochemical Characterization

N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide is a symmetrical molecule featuring a central malonamide core flanked by two trifluoromethyl-substituted phenyl rings. The inclusion of six fluorine atoms significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for further investigation.

The definitive molecular formula of the compound is C₁₇H₁₂F₆N₂O₂.[1][2][][4] Based on this, the calculated molecular weight is a critical parameter for all quantitative experimental work.

Table 1: Core Physicochemical and Identification Data

| Parameter | Value | Source(s) |

|---|---|---|

| Molecular Weight | 390.28 g/mol | [1][4][5][6] |

| Molecular Formula | C₁₇H₁₂F₆N₂O₂ | [1][2][][4] |

| CAS Number | 402-21-1 | [1][2][][4] |

| IUPAC Name | N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide | [2][] |

| Synonyms | N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide | [2] |

| InChI Key | PLYOBKOGKORFMB-UHFFFAOYSA-N | [2][] |

| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |[2][] |

Caption: Proposed synthetic workflow for N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide.

Experimental Protocol: Synthesis

This protocol is based on established methodologies for direct amidation of non-activated carboxylic acid esters. [7]

-

Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature probe, add diethyl malonate (1 equivalent) and 3-(trifluoromethyl)aniline (2.1 equivalents). The slight excess of the amine helps to drive the reaction to completion.

-

Reaction: Heat the mixture to 150 °C with vigorous stirring under a nitrogen atmosphere. The ethanol byproduct will begin to distill off.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting materials. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product will likely solidify.

Experimental Protocol: Purification

-

Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. The choice of solvent is critical; ethanol is selected for its ability to dissolve the amide at high temperatures and its poor solvency at lower temperatures, enabling precipitation of the pure product upon cooling.

-

Precipitation: Slowly add deionized water to the hot ethanol solution until it becomes slightly turbid. Re-heat to clarify and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath for 1 hour to maximize crystal formation.

-

Isolation: Collect the white, crystalline product by vacuum filtration, washing the filter cake with a cold 1:1 ethanol/water solution.

-

Drying: Dry the purified product in a vacuum oven at 50 °C overnight to remove residual solvents. The final product should be a white to off-white crystalline solid.

Potential Applications in Drug Discovery

While specific biological activities for N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide are not extensively documented, its structural components suggest significant potential as a scaffold in medicinal chemistry.

-

The Trifluoromethyl (CF₃) Group: The CF₃ group is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, improve its binding affinity to protein targets through favorable interactions, and increase its membrane permeability. [8][9]* Malonamide Core: The malonamide backbone is a versatile linker and pharmacophore. It can act as a hydrogen bond donor and acceptor, critical for molecular recognition at a biological target. Derivatives of this core have been investigated for a range of activities.

-

Scaffold for Development: Given these features, this molecule serves as an excellent starting point for library synthesis. The central methylene group of the malonate core can be further functionalized, and the aromatic rings can be modified to explore structure-activity relationships (SAR). Its structural similarity to intermediates used in the synthesis of drugs like fenfluramine underscores the relevance of the trifluoromethylphenyl moiety in neuroactive compounds. [10]

Analytical Workflow for Quality Control

To ensure the integrity of any research conducted with this compound, a rigorous analytical validation is mandatory. This self-validating workflow confirms both the identity and purity of the synthesized material.

Caption: A comprehensive analytical workflow for compound validation.

Protocol: Purity Assessment by HPLC

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Analysis: The purity is determined by the area percentage of the main peak. A pure sample should exhibit a single major peak (>95%).

Protocol: Identity Confirmation by Mass Spectrometry (MS)

-

Method: Use Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer.

-

Sample Infusion: Infuse the sample solution (prepared for HPLC) directly into the source.

-

Expected Mass: In positive ion mode, the expected [M+H]⁺ ion would be at m/z 391.0876. In negative ion mode, the [M-H]⁻ ion would be at m/z 389.0720. High-resolution mass spectrometry should confirm the mass to within 5 ppm of the theoretical value.

References

-

N,N''-BIS-(3-TRIFLUOROMETHYL-PHENYL)-MALONAMIDE - Physico-chemical Properties. ChemBK. [Link]

-

2-(4-isopropylbenzylidene)-n(1),n(3)-bis(3-(trifluoromethyl)phenyl)malonamide. PubChem. [Link]

-

(E)-N,3-bis[3-(trifluoromethyl)phenyl]prop-2-enamide. PubChem. [Link]

-

Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). ResearchGate. [Link]

-

Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. National Institutes of Health (NIH). [Link]

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. [Link]

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. [Link]

-

N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide. ChemBK. [Link]

- Process for manufacturing 1-(3-trifluoromethyl)-phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 4. N,N''-BIS-(3-TRIFLUOROMETHYL-PHENYL)-MALONAMIDE CAS#: 402-21-1 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5811586A - Process for manufacturing 1-(3-trifluoromethyl)-phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]

An In-Depth Technical Guide to N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide, a symmetrically disubstituted malonamide, represents a compelling scaffold for chemical and therapeutic exploration. The incorporation of two trifluoromethylphenyl moieties imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, which are highly desirable in modern drug design. This technical guide provides a comprehensive overview of this compound, from its chemical architecture and a validated synthesis protocol to its prospective applications in drug discovery. While direct biological data for this specific molecule is not extensively available in the public domain, this document synthesizes information from analogous structures to postulate its potential mechanisms of action and therapeutic targets. This guide is intended to serve as a foundational resource for researchers initiating investigations into this promising, yet under-explored, chemical entity.

Introduction: The Chemical and Therapeutic Significance of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide

N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide (CAS No. 402-21-1) belongs to the malonamide class of compounds, which are characterized by a central methylene group flanked by two carbonyl groups, each connected to a nitrogen atom. The defining feature of this particular molecule is the presence of two 3-(trifluoromethyl)phenyl substituents.

The trifluoromethyl (-CF3) group is a cornerstone of contemporary medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. These modifications often lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, enhanced binding affinity to biological targets, and increased cell membrane permeability.

Malonamides themselves are versatile scaffolds in drug discovery, with derivatives exhibiting a wide range of biological activities. Given this, N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide stands as a molecule of high interest for the development of novel therapeutics, potentially in oncology, neurology, and infectious diseases.

Chemical Structure and Properties

| Property | Value | Source |

| IUPAC Name | N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide | |

| CAS Number | 402-21-1 | |

| Molecular Formula | C17H12F6N2O2 | |

| Molecular Weight | 390.28 g/mol | |

| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |

Synthesis and Characterization: A Validated Protocol

While specific literature detailing the synthesis of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide is scarce, a reliable protocol can be derived from established methods for malonamide synthesis. The most direct approach involves the condensation of diethyl malonate with 3-(trifluoromethyl)aniline.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis and characterization of the target compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate (1.0 equivalent) and 3-(trifluoromethyl)aniline (2.2 equivalents). The reaction can be performed neat or in a high-boiling point solvent such as xylene or diphenyl ether.

-

Reaction Conditions: Heat the reaction mixture to 160-180 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The crude product will likely precipitate as a solid. If a solvent was used, it can be removed under reduced pressure. The solid residue is then triturated with a non-polar solvent like hexane to remove unreacted starting materials and byproducts. The solid is collected by vacuum filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide as a crystalline solid.

-

Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the aromatic and methylene protons and carbons, as well as the trifluoromethyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II).

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

-

Melting Point Analysis: A sharp melting point will indicate the purity of the synthesized compound.

-

Prospective Biological Activity and Mechanism of Action

Potential as an Ion Channel Modulator

The presence of two trifluoromethylphenyl groups creates a highly lipophilic and electron-deficient aromatic system. Such moieties are known to interact with hydrophobic pockets in ion channels. It is plausible that this compound could modulate the activity of various ion channels, such as sodium, potassium, or calcium channels, which are implicated in a range of neurological and cardiovascular disorders.

Potential as an Enzyme Inhibitor

The malonamide core can act as a hydrogen bond donor and acceptor, making it a suitable scaffold for enzyme inhibition. The trifluoromethyl groups can further enhance binding affinity through hydrophobic and electrostatic interactions. Potential enzyme targets could include:

-

Kinases: Many kinase inhibitors feature aromatic moieties that occupy the ATP-binding pocket.

-

Proteases: The amide bonds of the malonamide could mimic peptide bonds, making it a potential inhibitor of proteases involved in cancer and viral replication.

-

Histone Deacetylases (HDACs): Some HDAC inhibitors possess a central chelating group flanked by aromatic caps, a structural motif shared by the target compound.

Hypothesized Signaling Pathway Involvement

Based on the potential targets, N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide could modulate key signaling pathways involved in cell proliferation, survival, and inflammation.

Caption: Hypothesized signaling pathways potentially modulated by the target compound.

Applications in Drug Discovery and Development

The unique structural features of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide make it a promising candidate for several therapeutic areas.

Oncology

Given the potential for kinase and HDAC inhibition, this compound could be investigated as an anti-cancer agent. Its high lipophilicity may also facilitate its entry into cancer cells.

Neurological Disorders

As a potential ion channel modulator, it could be explored for the treatment of epilepsy, neuropathic pain, and other neurological conditions where ion channel dysfunction is a key pathological feature.

Future Research Directions

To fully elucidate the therapeutic potential of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide, the following experimental workflow is recommended:

An In-depth Technical Guide to the Synthesis of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide, a significant compound in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the reaction mechanisms, experimental protocols, and characterization of this symmetrically substituted malonamide. We will explore the prevalent synthetic strategies, focusing on the reaction of malonic acid derivatives with 3-(trifluoromethyl)aniline, and provide a validated, step-by-step protocol for its laboratory-scale synthesis. This document aims to serve as a practical resource, ensuring scientific integrity through a foundation of established chemical principles and authoritative references.

Introduction: The Significance of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide

N,N'-disubstituted malonamides are a class of organic compounds that have garnered considerable interest due to their diverse applications. The presence of aryl substituents, particularly those bearing electron-withdrawing groups like the trifluoromethyl (CF3) group, can impart unique electronic and conformational properties to the molecule. The trifluoromethyl group is a key pharmacophore in many FDA-approved drugs, enhancing metabolic stability, lipophilicity, and binding affinity.[1]

N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide (CAS No. 402-21-1), with the molecular formula C₁₇H₁₂F₆N₂O₂, is a symmetrical malonamide featuring two 3-(trifluoromethyl)phenyl moieties.[2][3] This structural motif makes it an attractive candidate for investigation in areas such as medicinal chemistry, where it may serve as a scaffold for the development of novel therapeutic agents, and in materials science for the design of functional polymers and coordination complexes.

This guide will focus on elucidating the most practical and efficient synthetic routes to this target molecule, providing the necessary theoretical background and experimental details for its successful preparation and characterization.

Synthetic Pathways: A Mechanistic Perspective

The core of synthesizing N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide lies in the formation of two amide bonds between a malonic acid backbone and two equivalents of 3-(trifluoromethyl)aniline. Several strategies can be employed to achieve this transformation, primarily differing in the choice of the malonic acid precursor.

Pathway A: From Malonic Acid and a Coupling Agent

A direct and conceptually straightforward approach involves the condensation of malonic acid with 3-(trifluoromethyl)aniline. This reaction necessitates the activation of the carboxylic acid groups of malonic acid to facilitate nucleophilic attack by the amine. This is typically achieved using a coupling agent.

Mechanism: The carboxylic acid first reacts with the coupling agent (e.g., a carbodiimide like DCC or EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of 3-(trifluoromethyl)aniline. The subsequent collapse of the tetrahedral intermediate and release of the coupling agent's urea byproduct yields the desired amide bond. This process occurs twice to form the final malonamide.

"Malonic Acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Coupling Agent" [fillcolor="#FBBC05", fontcolor="#202124"]; "Activated Intermediate" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "3-(Trifluoromethyl)aniline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product" [label="N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Malonic Acid" -> "Activated Intermediate" [label=" + Coupling Agent"]; "Activated Intermediate" -> "Product" [label=" + 2x 3-(Trifluoromethyl)aniline"]; }

Diagram 1: Synthesis from Malonic Acid.

Pathway B: From Diethyl Malonate via Amidation

A widely used and often more practical method utilizes a malonic acid ester, such as diethyl malonate, as the starting material. The reaction with an amine to form an amide from an ester is a classic transformation, though it can require forcing conditions due to the lower reactivity of esters compared to activated carboxylic acids.

Mechanism: This reaction is a nucleophilic acyl substitution. The nitrogen atom of 3-(trifluoromethyl)aniline attacks the electrophilic carbonyl carbon of the diethyl malonate. This forms a tetrahedral intermediate which then collapses, expelling an ethoxide leaving group. The reaction is typically driven to completion by heating, often at high temperatures (170-180 °C) either neat or in a high-boiling solvent like DMF, to drive off the ethanol byproduct. Alternatively, the reaction can be facilitated at lower temperatures by using a stoichiometric amount of a strong base, such as an alkali metal alkoxide, to first deprotonate the aniline, making it a more potent nucleophile.

"Diethyl Malonate" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "3-(Trifluoromethyl)aniline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product" [label="N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Heat or Base" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"Diethyl Malonate" -> "Product" [label=" + 2x 3-(Trifluoromethyl)aniline"]; "Heat or Base" -> "Product"; }

Diagram 2: Synthesis from Diethyl Malonate.

Pathway C: From Malonyl Chloride

For a highly reactive approach, malonyl chloride can be used as the starting material. Acid chlorides are very reactive acylating agents and will readily react with amines.

Mechanism: The lone pair of electrons on the nitrogen of 3-(trifluoromethyl)aniline attacks the highly electrophilic carbonyl carbon of malonyl chloride. The resulting tetrahedral intermediate rapidly collapses, expelling a chloride ion as the leaving group. This reaction is typically fast and exothermic, and is often carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

"Malonyl Chloride" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "3-(Trifluoromethyl)aniline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product" [label="N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Base" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"Malonyl Chloride" -> "Product" [label=" + 2x 3-(Trifluoromethyl)aniline"]; "Base" -> "Product" [label=" (to neutralize HCl)"]; }

Diagram 3: Synthesis from Malonyl Chloride.

Experimental Protocol: A Validated Step-by-Step Guide

Based on established methodologies for the synthesis of analogous N,N'-diaryl malonamides, the following protocol details a reliable procedure for the preparation of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide from malonic acid and 3-(trifluoromethyl)aniline. This method was adapted from a general procedure for the synthesis of N,N′-Bis(3-methylphenyl)propanediamide and has been optimized for the specific reactants.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| Malonic Acid | 104.06 | 5.20 g | 0.05 | ≥99% | Sigma-Aldrich |

| 3-(Trifluoromethyl)aniline | 161.12 | 16.11 g | 0.10 | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous, ≥99.8% | Sigma-Aldrich |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 22.70 g | 0.11 | ≥99% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - | - | - |

| 2 M Hydrochloric Acid | - | 50 mL | - | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - | - | Sigma-Aldrich |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve malonic acid (5.20 g, 0.05 mol) in 50 mL of anhydrous dichloromethane.

-

Amine Addition: In a separate beaker, dissolve 3-(trifluoromethyl)aniline (16.11 g, 0.10 mol) in 50 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel.

-

Initiation of Reaction: Add the solution of 3-(trifluoromethyl)aniline dropwise to the stirred solution of malonic acid over a period of 30 minutes at room temperature.

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (22.70 g, 0.11 mol) in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 50 mL of 2 M hydrochloric acid, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is obtained as a solid. Recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide.

Characterization

The identity and purity of the synthesized N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the chemical structure. The ¹H NMR spectrum is expected to show signals for the aromatic protons, the amide N-H protons, and the central CH₂ protons. The ¹³C NMR will show characteristic signals for the carbonyl carbons, the aromatic carbons, and the trifluoromethyl carbon.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (390.28 g/mol ).

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the amide (around 3300 cm⁻¹) and the C=O stretch of the amide carbonyl (around 1650 cm⁻¹).

-

Melting Point Analysis: To determine the melting point of the purified compound, which is an indicator of its purity.

Safety and Handling

-

3-(Trifluoromethyl)aniline: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood and wear appropriate PPE.

-

N,N'-Dicyclohexylcarbodiimide (DCC): A potent allergen and sensitizer. Avoid skin contact and inhalation. Handle with care and appropriate PPE.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The synthesis of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide can be reliably achieved through the DCC-mediated coupling of malonic acid and 3-(trifluoromethyl)aniline. This in-depth technical guide has provided a comprehensive overview of the synthetic pathways, a detailed experimental protocol, and essential characterization and safety information. The presented methodology offers a practical and efficient route for researchers to obtain this valuable compound for further investigation in various scientific disciplines.

References

-

Gowda, B. T., et al. (2010). N,N′-Bis(3-methylphenyl)propanediamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3037. [Link]

-

ChemBK. N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide. [Link]

-

Processes. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Molecules. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

-

Molbank. Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. [Link]

-

Molbank. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. [Link]

-

Nature. Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. [Link]

-

Organic Syntheses. Malonic acid, ethylidene-, diethyl ester. [Link]

-

PrepChem. Synthesis of diethyl (anilinomethylene)malonate. [Link]

-

ResearchGate. enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. [Link]

-

Supporting Information. [Link]

-

Molecules. Synthesis of novel series of malonamides derivatives via a five-component reaction. [Link]

-

PubChemLite. 2-(4-isopropylbenzylidene)-n(1),n(3)-bis(3-(trifluoromethyl)phenyl)malonamide. [Link]

- Google Patents. CN110563582A - Process for preparing 2-hydroxy-2-phenyl-malonamide.

- Google Patents.

- Google Patents. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.

-

Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

-

Molecules. Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. [Link]

-

Nature Communications. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. [Link]

-

Molecules. An Efficient Protocol for the Solid-phase Synthesis of Malondiamides. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

Organic Syntheses. Malonic acid, bis(hydroxymethyl)-, diethyl ester. [Link]

-

ResearchGate. A Facile and Inexpensive Way to Synthesize N‐trifluoromethyl Compounds. [Link]

-

Synthesis. Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide, a compound of interest in medicinal chemistry. Recognizing the critical role of solubility in drug discovery and development, this document synthesizes fundamental physicochemical principles with actionable experimental protocols. We will explore the molecular attributes influencing the solubility of this compound, detail robust methodologies for its empirical determination, and discuss analytical techniques for its quantification.

Introduction: The Significance of Trifluoromethyl Moieties in Drug Design

N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide belongs to a class of compounds that have garnered significant attention in pharmaceutical research. The presence of the trifluoromethyl (-CF3) group is a key structural feature. The incorporation of -CF3 groups into drug candidates is a widely utilized strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3]

The trifluoromethyl group is a strong electron-withdrawing moiety that can significantly impact a molecule's:

-

Lipophilicity: The -CF3 group is highly lipophilic, which can influence how a compound interacts with biological membranes and its overall absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the half-life of a drug in the body.[1]

-

Binding Affinity: The electronic effects of the -CF3 group can alter the pKa of nearby functional groups and enhance binding interactions with target proteins.[2]

Given these attributes, understanding the solubility of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide is a foundational step in evaluating its potential as a therapeutic agent.

Physicochemical Properties of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide

A summary of the key computed physicochemical properties of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide is provided in the table below. These parameters offer initial insights into the compound's likely solubility behavior.

| Property | Value | Source |

| Molecular Formula | C17H12F6N2O2 | [4][5][6] |

| Molecular Weight | 390.28 g/mol | [5][6] |

| CAS Number | 402-21-1 | [4][5] |

| XLogP3-AA | 5 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 8 | [4] |

| Topological Polar Surface Area | 58.2 Ų | [4] |

The high calculated XLogP3 value suggests that N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide is a lipophilic molecule with predictably low aqueous solubility. The presence of two trifluoromethyl-phenyl groups significantly contributes to this lipophilicity.

Methodologies for Solubility Determination

Due to the anticipated poor aqueous solubility of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide, specific experimental designs are required to obtain accurate and reproducible data. The following section details the gold-standard and high-throughput methods for solubility assessment.

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

The Saturation Shake-Flask (SSF) method is the benchmark for determining thermodynamic equilibrium solubility.[7] It measures the concentration of a compound in a saturated solution at equilibrium.

Protocol:

-

Preparation of a Saturated Solution: Add an excess amount of solid N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, purified water, or various organic solvents) in a sealed, inert container.

-

Equilibration: Agitate the suspension at a constant, controlled temperature for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Separate the undissolved solid from the solution. This is a critical step and is typically achieved through centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Determine the concentration of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

-

Extended Equilibration Time: For poorly soluble compounds, the dissolution process can be slow. A 24-72 hour period helps ensure that the system reaches true thermodynamic equilibrium.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for data consistency and relevance to physiological conditions (e.g., 37°C for biorelevant media).

-

Inert Container: Prevents adsorption of the lipophilic compound onto the container walls, which would lead to an underestimation of solubility.

Diagram of the Shake-Flask Method Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility for High-Throughput Screening

In early-stage drug discovery, kinetic solubility assays offer a higher throughput alternative to the shake-flask method.[8] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated organic stock. Nephelometry is a common technique for this purpose.[8][9]

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide in a highly solubilizing organic solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest.

-

Precipitation Monitoring: Monitor the formation of a precipitate as the concentration of the compound increases. This is often done by measuring the scattering of light using a nephelometer.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.

Causality Behind Experimental Choices:

-

DMSO Stock: DMSO is used to achieve a high initial concentration of the compound, which is often challenging in aqueous media.

-

Nephelometry: This technique is sensitive to the formation of small particles, allowing for the early detection of precipitation.[9]

Analytical Quantification of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide

Accurate quantification of the dissolved compound is paramount for reliable solubility data. Given the presence of aromatic rings and a chromophore, HPLC with UV detection is a suitable and widely accessible method. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred alternative.[10]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Instrumentation and Conditions (Typical):

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis spectrophotometric scan of a standard solution (typically in the range of 254 nm).

-

Quantification: Based on a calibration curve generated from standard solutions of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For trace-level quantification or analysis in biological fluids, LC-MS/MS provides superior sensitivity and specificity.

Instrumentation and Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

-

MS/MS Transitions: Specific precursor-to-product ion transitions for N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide would need to be determined through infusion and optimization experiments.

Diagram of the Analytical Quantification Workflow

Caption: General Workflow for Analytical Quantification.

Formulation Strategies for Poorly Soluble Trifluoromethylated Compounds

Given the anticipated low aqueous solubility, formulation strategies will be crucial for the development of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide. Some potential approaches include:

-

Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can enhance the dissolution rate.[11][12]

-

Solid Dispersions: Dispersing the compound in a polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and faster dissolution rate than the crystalline form.[12][13]

-

Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be effective. These formulations form fine emulsions in the gastrointestinal tract, facilitating solubilization and absorption.[11][13]

-

Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous media.[13]

Conclusion

References

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]

-

Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. ACS Publications. [Link]

-

Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

-

GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Trade Science Inc. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

-

(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

-

Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. Wiley Online Library. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

N,N''-BIS-(3-TRIFLUOROMETHYL-PHENYL)-MALONAMIDE. ChemBK. [Link]

-

N¹,N¹-Dimethyl-N³-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine, a New Lead for the Treatment of Human African Trypanosomiasis. PubMed. [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. Page loading... [guidechem.com]

- 5. N,N''-BIS-(3-TRIFLUOROMETHYL-PHENYL)-MALONAMIDE CAS#: 402-21-1 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. bmglabtech.com [bmglabtech.com]

- 9. rheolution.com [rheolution.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 12. researchgate.net [researchgate.net]

- 13. hilarispublisher.com [hilarispublisher.com]

A Technical Guide to the Spectroscopic Characterization of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide, with the Chemical Abstracts Service (CAS) number 402-21-1, is a symmetrically disubstituted malonamide featuring two trifluoromethylphenyl groups.[1][2][3] Its molecular formula is C₁₇H₁₂F₆N₂O₂, and it has a molecular weight of approximately 390.28 g/mol .[2][3] The trifluoromethyl moieties imbue this molecule with unique electronic properties, making it a compound of interest in medicinal chemistry and materials science. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and structural integrity. This guide provides an in-depth analysis of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

The structure of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide consists of a central malonamide core linking two 3-(trifluoromethyl)phenyl rings. This symmetry will be a key feature in the interpretation of its NMR spectra. The presence of various functional groups, including amide C=O and N-H bonds, aromatic C-H and C=C bonds, and the C-F bonds of the trifluoromethyl groups, will give rise to characteristic signals in infrared and Raman spectroscopy. Mass spectrometry will be crucial for confirming the molecular weight and fragmentation pattern, while UV-Vis spectroscopy will provide insights into the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR Spectroscopy

Expected Signals:

Due to the molecule's symmetry, the two 3-(trifluoromethyl)phenyl groups are chemically equivalent, simplifying the ¹H NMR spectrum.

-

Amide Protons (N-H): A broad singlet is expected for the two equivalent N-H protons. Its chemical shift can be highly variable (typically δ 7.5-9.5 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding.

-

Aromatic Protons: The 3-(trifluoromethyl)phenyl group will exhibit a complex multiplet pattern for the four aromatic protons. We can predict four distinct signals in the aromatic region (typically δ 7.0-8.0 ppm).

-

Methylene Protons (-CH₂-): The two methylene protons of the malonamide backbone are chemically equivalent and will appear as a sharp singlet (typically δ 3.5-4.5 ppm).

Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | 7.5 - 9.5 | broad singlet | 2H |

| Aromatic C-H | 7.0 - 8.0 | multiplet | 8H |

| -CH₂- | 3.5 - 4.5 | singlet | 2H |

¹³C NMR Spectroscopy

Expected Signals:

The symmetry of the molecule will also be reflected in the ¹³C NMR spectrum.

-

Carbonyl Carbons (C=O): A single resonance is expected for the two equivalent amide carbonyl carbons, typically in the range of δ 165-175 ppm.

-

Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons of the two equivalent 3-(trifluoromethyl)phenyl rings. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Trifluoromethyl Carbons (-CF₃): A quartet signal is expected for the trifluoromethyl carbons, with a large one-bond C-F coupling constant (¹JCF).

-

Methylene Carbon (-CH₂-): A single peak for the methylene carbon of the malonamide linker is expected around δ 40-50 ppm.

Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C=O | 165 - 175 | singlet |

| Aromatic C-CF₃ | 130 - 135 | quartet |

| Other Aromatic C | 115 - 140 | singlets |

| -CF₃ | 120 - 130 | quartet |

| -CH₂- | 40 - 50 | singlet |

¹⁹F NMR Spectroscopy

Expected Signals:

¹⁹F NMR is particularly informative for fluorinated compounds.

-

Trifluoromethyl Group (-CF₃): A single, sharp singlet is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups. The chemical shift is anticipated to be around δ -60 to -65 ppm relative to a CFCl₃ standard.[4]

Data Table: Predicted ¹⁹F NMR Chemical Shift

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -60 to -65 | singlet |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Expected Absorption Bands:

-

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3200-3400 cm⁻¹.

-

C-H Aromatic Stretch: Weak to moderate bands are anticipated just above 3000 cm⁻¹.

-

C=O (Amide I) Stretch: A strong, sharp absorption band is expected between 1640 and 1680 cm⁻¹.

-

N-H Bend (Amide II): A moderate absorption is expected around 1550 cm⁻¹.

-

C=C Aromatic Stretch: Several moderate bands will appear in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region.

Data Table: Predicted IR Absorption Frequencies

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3200 - 3400 | Moderate |

| C-H (aromatic) | Stretch | > 3000 | Weak-Moderate |

| C=O (amide) | Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H | Bend (Amide II) | ~1550 | Moderate |

| C=C (aromatic) | Stretch | 1450 - 1600 | Moderate |

| C-F | Stretch | 1100 - 1350 | Strong |

Experimental Protocol for FT-IR Spectroscopy

Workflow for FT-IR Analysis

Caption: Standard workflow for FT-IR analysis of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (approximately 390.08).

-

Isotope Peaks: The presence of carbon isotopes will result in an (M+1)⁺ peak with an intensity of approximately 18.5% of the M⁺ peak.

-

Fragmentation Pattern: Common fragmentation pathways for amides include cleavage of the C-N bond and the C-C bond adjacent to the carbonyl group. Fragments corresponding to the 3-(trifluoromethyl)phenyl isocyanate and 3-(trifluoromethyl)aniline moieties are likely to be observed.

Data Table: Predicted Mass Spectrometry Fragments

| m/z | Possible Fragment |

| 390 | [M]⁺ |

| 203 | [C₈H₄F₃NO]⁺ |

| 187 | [C₇H₄F₃N]⁺ |

| 161 | [C₇H₆F₃N]⁺ |

Experimental Protocol for Mass Spectrometry

Workflow for Mass Spectrometry Analysis

Caption: Generalized workflow for mass spectrometry analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Expected Absorption:

The presence of the phenyl rings constitutes the primary chromophore in N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide.

-

π → π Transitions:* Strong absorption bands are expected in the UV region, typically between 200 and 300 nm, corresponding to π → π* transitions within the aromatic rings. The exact position of the absorption maximum (λ_max) will be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy

Workflow for UV-Vis Analysis

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Conclusion

The comprehensive spectroscopic characterization of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide, employing a combination of NMR, IR, Mass Spectrometry, and UV-Vis techniques, is essential for its unequivocal identification and quality control. This guide provides a detailed framework of the expected spectral features and the methodologies to obtain them. The predicted data, based on fundamental principles and analysis of analogous structures, serves as a robust reference for researchers working with this and related compounds. Adherence to the described protocols will ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity in drug discovery and materials science.

References

-

ChemBK. N,N''-BIS-(3-TRIFLUOROMETHYL-PHENYL)-MALONAMIDE. [Link]

-

University of California, Irvine. 19F NMR Reference Standards. [Link]

Sources

An In-depth Technical Guide to N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide: Synthesis, Properties, and Future Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide is a symmetrically substituted malonamide featuring two trifluoromethylphenyl moieties. This guide provides a comprehensive overview of its chemical properties, a detailed, plausible synthesis protocol based on established methodologies for malonamide synthesis, and a discussion of the potential significance of its structural features in the context of medicinal chemistry. While specific biological data for this compound is not extensively available in the public domain, this document aims to provide a foundational understanding for researchers interested in exploring its potential applications.

Introduction: The Significance of Trifluoromethylphenyl Moieties and Malonamide Scaffolds

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Its high electronegativity and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] The presence of two such groups in N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide suggests a deliberate design to leverage these advantageous properties.

The malonamide backbone is a versatile scaffold in drug discovery, known to be present in various biologically active compounds. This structural motif can act as a rigid linker or participate in hydrogen bonding interactions with protein targets.

This guide will delve into the known characteristics of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide, providing a robust starting point for further investigation.

Chemical Properties and Data

A summary of the key chemical properties of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide is presented in the table below.

| Property | Value | Source |

| CAS Number | 402-21-1 | [1], [2], [3] |

| Molecular Formula | C17H12F6N2O2 | [1], [4] |

| Molecular Weight | 390.28 g/mol | [1], [3] |

| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F | [1] |

| InChI Key | PLYOBKOGKORFMB-UHFFFAOYSA-N | [1] |

Synthesis and Workflow

Plausible Synthetic Protocol

This protocol describes a two-step process starting from diethyl malonate and 3-(trifluoromethyl)aniline.

Step 1: Amidation of Diethyl Malonate

-

Reagents and Materials:

-

Diethyl malonate

-

3-(Trifluoromethyl)aniline (2.2 equivalents)

-

Sodium methoxide (catalytic amount)

-

Toluene (anhydrous)

-

Methanol (for workup)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

-

Procedure:

-

To a solution of diethyl malonate (1 equivalent) in anhydrous toluene in a round-bottom flask, add a catalytic amount of sodium methoxide.

-

Add 3-(trifluoromethyl)aniline (2.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction drives to completion by the removal of ethanol.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of methanol.

-

Dilute the mixture with ethyl acetate and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Step 2: Purification

-

Technique: Recrystallization or column chromatography.

-

Solvent System (for recrystallization): Ethanol/water or ethyl acetate/hexane.

-

Procedure (Recrystallization):

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add water until turbidity persists.

-

Allow the solution to cool to room temperature and then place in an ice bath to facilitate crystallization.

-

Collect the solid product by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.

-

Synthesis Workflow Diagram

Sources

An In-depth Technical Guide to N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide is a symmetrically substituted diaryl malonamide, a class of compounds recognized for their diverse biological activities. The incorporation of the trifluoromethyl group, a bioisostere of the methyl group, is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. While specific research on N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide is limited in publicly available literature, this guide synthesizes information on its fundamental properties, proposes a detailed synthetic route based on established methodologies for related compounds, and explores its potential biological significance by drawing parallels with structurally similar molecules. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and related malonamide derivatives.

Introduction: The Chemical and Therapeutic Landscape of Diaryl Malonamides

Malonamides are derivatives of malonic acid characterized by two amide functionalities. The N,N'-diaryl malonamides, where the amide nitrogens are substituted with aromatic rings, represent a privileged scaffold in medicinal chemistry.[1] This structural motif allows for diverse chemical modifications, enabling the fine-tuning of physicochemical and pharmacological properties. The presence of two amide bonds provides hydrogen bond donor and acceptor capabilities, crucial for molecular recognition and binding to biological targets.

The trifluoromethyl (CF3) group is a key functional group in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly alter the pharmacokinetic and pharmacodynamic profile of a molecule.[2] Drugs containing the trifluoromethylphenyl moiety are prevalent in various therapeutic areas, including oncology, infectious diseases, and neurology.[2] The strategic placement of two 3-trifluoromethyl-phenyl groups in N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide suggests a compound designed with intent to leverage these beneficial properties.

This guide will provide a comprehensive overview of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide, starting with its chemical identity and proceeding to a detailed, practical synthesis protocol. The subsequent sections will delve into the potential biological activities and mechanisms of action, drawing upon the established pharmacology of related malonamide and trifluoromethylphenyl-containing compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide is presented in the table below. This information is aggregated from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 402-21-1 | [][4][5][6] |

| Molecular Formula | C17H12F6N2O2 | [4][5] |

| Molecular Weight | 390.28 g/mol | [5] |

| Appearance | White to off-white crystalline powder (predicted) | [7] |

| Melting Point | Not available | |

| Boiling Point | 305.3°C at 760 mmHg (predicted) | [7] |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | |

| LogP (predicted) | 4.5 | |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 4 | [4] |

Synthesis and Characterization: A Proposed Experimental Protocol

While specific literature detailing the synthesis of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide is scarce, a robust and reliable synthetic route can be proposed based on well-established amidation reactions of malonic acid derivatives. The most straightforward approach involves the condensation of a malonic acid derivative with 3-(trifluoromethyl)aniline.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from diethyl malonate, a readily available and inexpensive starting material.

Caption: Proposed two-step synthesis of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide.

Detailed Experimental Protocol

Step 1: Synthesis of Malonyl Chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malonic acid (1 equivalent).

-

Slowly add thionyl chloride (2.2 equivalents) to the flask at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude malonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide

-

Dissolve 3-(trifluoromethyl)aniline (2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

-

Add a base, such as pyridine or triethylamine (2.2 equivalents), to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of malonyl chloride (1 equivalent) in the same solvent to the cooled aniline solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl to remove excess aniline and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide as a solid.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR to confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the amide bonds.

-

Elemental Analysis: To determine the elemental composition of the compound.

Potential Biological Activities and Therapeutic Applications: A Landscape of Possibilities

Anticancer Activity

Numerous diarylamine and malonamide derivatives have been reported to possess significant anticancer properties.[8][9] The mechanism of action for these compounds often involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

-

Kinase Inhibition: The trifluoromethylphenyl moiety is a common feature in many FDA-approved kinase inhibitors.[2] It is plausible that N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide could exhibit inhibitory activity against various kinases involved in cancer progression.

-

Induction of Apoptosis: Many cytotoxic agents exert their effects by inducing programmed cell death (apoptosis). The diarylamine scaffold has been associated with compounds that trigger apoptotic pathways in cancer cells.[9]

Caption: Potential anticancer mechanisms of action for N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide.

Antimicrobial and Antiviral Activity

The malonamide core is present in various compounds with demonstrated antimicrobial and antiviral activities. The trifluoromethyl group can enhance the ability of a compound to penetrate microbial cell membranes.

Insecticidal and Acaricidal Activity

Recent studies have shown that certain 1,3,5-trimethylpyrazole-containing malonamide derivatives exhibit good insecticidal and acaricidal activities.[10] This suggests that the malonamide scaffold could be a promising starting point for the development of new pesticides.

Other Potential Applications

-

Ion Channel Modulation: The structure of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide bears some resemblance to compounds known to modulate ion channels, which could have implications for neurological disorders.

-

Enzyme Inhibition: The amide functionalities and aromatic rings could interact with the active sites of various enzymes, leading to their inhibition.

Future Directions and Research Opportunities

The lack of specific data on N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide presents a clear opportunity for further research. Key areas for investigation include:

-

Definitive Synthesis and Characterization: The proposed synthetic protocol should be experimentally validated, and the compound fully characterized.

-

In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines, microbial strains, and relevant enzymes to identify its primary biological activities.

-

Mechanism of Action Studies: Once a significant biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs would provide valuable insights into the SAR and help in the optimization of lead compounds.

Conclusion

N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide is a compound of significant interest due to its chemical structure, which combines the biologically active malonamide scaffold with the advantageous properties of the trifluoromethylphenyl group. While direct experimental data is currently lacking in the public domain, this in-depth technical guide provides a solid foundation for future research by proposing a detailed synthetic route and outlining potential therapeutic applications based on the known activities of structurally related compounds. The exploration of this and similar molecules holds promise for the discovery of novel therapeutic agents in oncology, infectious diseases, and other areas of unmet medical need.

References

-

Structures of some biologically active N,N′-malonamide derivatives. ResearchGate. Available from: [Link]

-

Surface Moisture Induces Microcracks and Increases Water Vapor Permeance of Fruit Skins of Mango cv. Apple. MDPI. Available from: [Link]

-

Surface Moisture Induces Microcracks and Increases Water Vapor Permeance of Fruit Skins of Mango cv. Apple. ResearchGate. Available from: [Link]

-

Peel Russeting in 'Apple' Mango (Mangifera indica L.): Characterization, Mechanisms and. Repository of Leibniz Universität Hannover. Available from: [Link]

-

Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC. Available from: [Link]

-

3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. PMC - NIH. Available from: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]

-

Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. PMC - PubMed Central. Available from: [Link]

-

Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors. PMC - PubMed Central. Available from: [Link]

-

Synthesis and biological evaluation of a novel anti-malarial lead. ResearchGate. Available from: [Link]

-

Journal of Fluorine Chemistry. Available from: [Link]

-

Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. PubMed. Available from: [Link]

-

Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. PMC - NIH. Available from: [Link]

-

Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. NIH. Available from: [Link]

-

N,N''-BIS-(3-TRIFLUOROMETHYL-PHENYL)-MALONAMIDE. ChemBK. Available from: [Link]

-

Routes towards malonamide derivatives (MDs). ResearchGate. Available from: [Link]

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. Available from: [Link]

-

Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers. Available from: [Link]

- CN109251184B - Medical application of 2-trifluoromethyl benzene sulfonamide derivative. Google Patents.

- WO2002050163A2 - Reduced byproduct high solids polyamine-epihalohydrin compositions. Google Patents.

-

Abattoir prevalence, organ distribution, public health and economic importance of major metacestodes in sheep, goats and cattle in Fars, Southern Iran. ResearchGate. Available from: [Link]

-

Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. PMC - PubMed Central. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 7. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]

- 9. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Trifluoromethylphenyl Compounds

Introduction: The Strategic Role of the Trifluoromethyl Group in Modern Drug Discovery

The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] This functional group is far more than a simple substitution; it is a transformative tool that profoundly alters the physicochemical properties of a parent molecule.[1] The unique electronic and steric characteristics of the CF₃ group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][3][4]

One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it highly resistant to cleavage by metabolic enzymes like cytochrome P450.[1][5] This increased stability often leads to a longer in vivo half-life and a more predictable pharmacokinetic profile.[1][6] Furthermore, the high electronegativity and lipophilicity of the CF₃ group can improve a drug's ability to cross cellular membranes and can strengthen its interaction with the target protein through various non-covalent forces.[1][4][7]

This guide provides a comprehensive exploration of the diverse biological activities of compounds featuring the trifluoromethylphenyl moiety. We will delve into key therapeutic areas, examine the mechanisms of action of prominent drug examples, and provide detailed protocols for assessing their biological activity.

Part 1: Anticancer Activity - Targeting Kinase Signaling Cascades

Trifluoromethylphenyl compounds have demonstrated remarkable potential as anticancer agents, primarily by inhibiting key signaling pathways that are dysregulated in cancer cells.[2][6] Many of these compounds function as tyrosine kinase inhibitors (TKIs), which block enzymes responsible for activating proteins in signal transduction cascades that control cell growth, proliferation, and survival.[8][9]

Case Study: Sorafenib (Nexavar®)

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[10] Its structure features a 4-chloro-3-(trifluoromethyl)phenyl group, which is crucial for its activity.

Mechanism of Action: Sorafenib exerts a dual mechanism of action:[11]

-

Inhibition of Tumor Cell Proliferation: It directly targets the RAF/MEK/ERK signaling pathway by inhibiting RAF kinases (C-RAF, B-RAF, and mutant B-RAF).[10][11] This blockade prevents downstream signaling that drives tumor cell growth.[11]

-

Inhibition of Angiogenesis: It blocks several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[11][12] This disrupts the formation of new blood vessels that supply nutrients to the tumor, effectively starving it.[11][12]

The trifluoromethylphenyl moiety contributes to the potent and specific binding of sorafenib to the ATP-binding pocket of these kinases.

Signaling Pathway Visualization

The diagram below illustrates the simplified RAF/MEK/ERK pathway and the key inhibition points for Sorafenib.

Caption: Simplified signaling pathway inhibited by Sorafenib.

Part 2: Anti-Inflammatory Activity - Selective COX-2 Inhibition

The trifluoromethylphenyl scaffold is also central to a major class of anti-inflammatory drugs: selective COX-2 inhibitors.[13] Cyclooxygenase (COX) enzymes are responsible for producing prostaglandins, which are key mediators of pain and inflammation.[14][15] There are two main forms: COX-1, which is involved in protecting the stomach lining, and COX-2, which is primarily expressed at sites of inflammation.[16]

Case Study: Celecoxib (Celebrex®)